2-Bromo-1-(4-chlorophenyl)ethylene
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Overview
Description
2-Bromo-1-(4-chlorophenyl)ethylene is an organic compound with the molecular formula C8H6BrCl. It is a derivative of ethylene, where one hydrogen atom is replaced by a bromine atom and another by a 4-chlorophenyl group. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-1-(4-chlorophenyl)ethylene can be synthesized through several methods. One common method involves the bromination of 1-(4-chlorophenyl)ethylene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(4-chlorophenyl)ethylene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction Reactions: Reduction of the compound can lead to the formation of 1-(4-chlorophenyl)ethylene.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Products include azides, thiols, and amines.
Oxidation: Products include epoxides and ketones.
Reduction: Products include alkenes and alkanes.
Scientific Research Applications
2-Bromo-1-(4-chlorophenyl)ethylene has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(4-chlorophenyl)ethylene involves its interaction with specific molecular targets. For example, in biochemical assays, it can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, providing insights into enzyme mechanisms and potential therapeutic targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(4-fluorophenyl)ethylene
- 2-Bromo-1-(4-methylphenyl)ethylene
- 2-Bromo-1-(4-nitrophenyl)ethylene
Comparison
Compared to its analogs, 2-Bromo-1-(4-chlorophenyl)ethylene is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine atom can enhance the compound’s electrophilicity, making it more reactive in certain substitution and addition reactions .
Properties
Molecular Formula |
C8H6BrCl |
---|---|
Molecular Weight |
217.49 g/mol |
IUPAC Name |
1-[(E)-2-bromoethenyl]-4-chlorobenzene |
InChI |
InChI=1S/C8H6BrCl/c9-6-5-7-1-3-8(10)4-2-7/h1-6H/b6-5+ |
InChI Key |
ZTBMGKTZOOAZBH-AATRIKPKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/Br)Cl |
Canonical SMILES |
C1=CC(=CC=C1C=CBr)Cl |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
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